Product packaging for 1,3-Dibromo-2-methoxy-5-nitrobenzene(Cat. No.:CAS No. 31106-74-8)

1,3-Dibromo-2-methoxy-5-nitrobenzene

Cat. No.: B2558281
CAS No.: 31106-74-8
M. Wt: 310.929
InChI Key: DXMVGEQBXPPGFL-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Nitroaromatic Compounds in Chemical Research

Halogenated nitroaromatic compounds are a critically important class of chemical intermediates. researchgate.net Their extensive use has led to the development of a wide variety of products, including dyes, polymers, pesticides, and explosives. researchgate.net The presence of the nitro group, a strong electron-withdrawing entity, significantly influences the chemical properties of the aromatic ring, making these compounds resistant to oxidative degradation but susceptible to other transformations. britannica.com

This class of compounds serves as essential starting materials for producing halogenated anilines through the selective reduction of the nitro group. ontosight.ai These anilines are, in turn, valuable precursors in the manufacturing of herbicides, pigments, and pharmaceuticals. ontosight.ai The chemical versatility of the nitro group, combined with the reactivity of the halogen substituents, allows for a diverse range of synthetic applications, solidifying the importance of these compounds in both industrial and academic research. researchgate.net

The Role of 1,3-Dibromo-2-methoxy-5-nitrobenzene as a Multifunctional Intermediate

This compound is a quintessential multifunctional intermediate, deriving its utility from the distinct reactivity of its four substituents on the benzene (B151609) ring. The strategic placement of these groups allows for sequential and regioselective chemical modifications.

The functionality of each substituent contributes to the compound's role as a versatile synthetic building block:

Nitro Group (-NO₂): As a powerful electron-withdrawing group, it deactivates the benzene ring toward electrophilic substitution. britannica.com Its primary synthetic value lies in its capacity to be reduced to an amino group (-NH₂), providing a gateway to the synthesis of substituted anilines and other complex nitrogen-containing molecules. researchgate.netbritannica.com

Bromo Groups (-Br): The two bromine atoms are key reactive sites. They can be replaced via nucleophilic aromatic substitution reactions or serve as handles in modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are fundamental methods for carbon-carbon bond formation. Research on similar compounds, such as 1,3-dibromo-2-nitrobenzene (B169743) derivatives, shows that a bromine atom can be selectively substituted by amines. iaea.org

Methoxy (B1213986) Group (-OCH₃): This is an electron-donating group, which influences the electronic environment of the aromatic ring. fiveable.me Its presence can affect the regioselectivity of reactions involving the other substituents.

The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group creates a unique electronic landscape across the aromatic ring, guiding the reactivity and making the compound a valuable tool for constructing polysubstituted aromatic systems. fiveable.me

Inferred Reactivity of Functional Groups

Functional Group Classification Common Transformation Potential Product Class
Nitro (-NO₂) Strong Electron-Withdrawing Reduction Anilines
Bromo (-Br) Halogen Nucleophilic Substitution / Cross-Coupling Substituted Aromatics / Biaryls
Methoxy (-OCH₃) Electron-Donating Ring Activation / Directing Group -

Research Scope and Academic Relevance of the Compound

The academic relevance of this compound is centered on its potential as a scaffold for the synthesis of novel and complex organic molecules. Its multifunctional nature allows chemists to devise synthetic routes that can introduce a variety of other functional groups in a controlled manner. The compound is of interest in medicinal chemistry and materials science, where precise control over molecular architecture is essential for tuning biological activity or material properties.

The research scope includes its use in the development of new synthetic methodologies and as a key intermediate in the total synthesis of natural products or pharmaceutical ingredients. frontiersin.org The strategic arrangement of its reactive sites makes it an ideal substrate for studying reaction mechanisms and for building libraries of complex derivatives for screening purposes in drug discovery. Its derivatives have potential applications in the pharmaceutical industry as intermediates for drugs and other biologically active molecules, as well as in the production of dyes and pesticides. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Br2NO3 B2558281 1,3-Dibromo-2-methoxy-5-nitrobenzene CAS No. 31106-74-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo-2-methoxy-5-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMVGEQBXPPGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Design for 1,3 Dibromo 2 Methoxy 5 Nitrobenzene

Structural and Electronic Considerations in Directing Effects for Synthesis

The regiochemical outcome of electrophilic aromatic substitution reactions is governed by the nature of the substituents already present on the benzene (B151609) ring. In the case of 1,3-dibromo-2-methoxy-5-nitrobenzene, the interplay between an activating methoxy (B1213986) group and a deactivating nitro group presents a unique synthetic challenge.

Influence of Methoxy Group on Electrophilic Aromatic Substitution Directivity

The methoxy group (-OCH₃) is a potent activating group in electrophilic aromatic substitution. organicchemistrytutor.comlibretexts.org Through resonance, the oxygen atom donates electron density to the benzene ring, particularly at the ortho and para positions. organicchemistrytutor.comlibretexts.org This increase in electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. The resonance effect of the methoxy group strongly directs incoming electrophiles to the positions ortho and para to it. organicchemistrytutor.comlibretexts.org

Directing Effects of the Methoxy Group:

Position Electronic Effect Reactivity towards Electrophiles
Ortho Increased electron density Activated
Meta Minimal change in electron density Not significantly affected

Impact of Nitro Group on Aromatic Reactivity and Regioselectivity

Conversely, the nitro group (-NO₂) is a strong deactivating group. minia.edu.eglibretexts.org It withdraws electron density from the benzene ring through both inductive and resonance effects, making the ring less reactive towards electrophilic attack. minia.edu.eg This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most likely site for substitution. minia.edu.eglibretexts.org

Directing Effects of the Nitro Group:

Position Electronic Effect Reactivity towards Electrophiles
Ortho Decreased electron density Deactivated
Meta Least decrease in electron density Relatively less deactivated

Challenges in Achieving Regioselective Dibromination in the Presence of Activating and Deactivating Groups

The synthesis of this compound is complicated by the presence of both a strongly activating ortho, para-directing methoxy group and a strongly deactivating meta-directing nitro group. When both types of groups are present on the same ring, the activating group typically governs the regioselectivity of subsequent substitutions. youtube.com However, achieving a specific polysubstituted pattern like that in the target molecule requires careful sequencing of the bromination and nitration steps. The challenge lies in introducing the two bromine atoms at the desired positions relative to the methoxy and nitro groups while avoiding undesired isomers.

Comparative Analysis of Synthetic Routes to this compound

The synthesis of this compound can be approached through different pathways, primarily involving the sequential introduction of the bromine and nitro substituents onto a substituted benzene precursor.

Sequential Bromination-Nitration Pathways

A common strategy involves a multi-step sequence that begins with a commercially available substituted benzene and proceeds through bromination and nitration reactions. The order of these reactions is critical to achieving the desired substitution pattern.

Nitration of 1,3-Dibromoanisole: Conditions and Yield Considerations

One primary pathway to synthesize this compound involves the direct nitration of a pre-brominated precursor, 1,3-Dibromoanisole. In this electrophilic aromatic substitution reaction, the nitro group is introduced at the C5 position, which is meta to the methoxy group . The two bromine atoms on the ring are electron-withdrawing, which deactivates the ring towards electrophilic attack. This deactivation necessitates more forcing reaction conditions, including elevated temperatures and prolonged reaction times, to achieve the desired transformation .

A standard procedure involves using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) . The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is typically heated to facilitate the substitution on the deactivated ring. Despite these measures, the yield for this step is moderate, generally around 45%, due to the ring's reduced reactivity .

Table 1: Reaction Conditions for the Nitration of 1,3-Dibromoanisole

Parameter Condition
Substrate 1,3-Dibromoanisole
Reagents Concentrated Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄)
Temperature 50°C
Reaction Time 12–16 hours

| Approximate Yield | ~45% |

Sequential Nitration-Bromination Pathways

An alternative synthetic strategy involves introducing the nitro group before the bromine atoms. This approach requires a multi-step sequence beginning with the nitration of anisole, followed by the bromination of the resulting nitro-substituted intermediate.

Direct nitration of anisole predominantly yields the para-substituted product, 4-nitroanisole, due to the strong para-directing effect of the methoxy group. To achieve the desired 2-methoxy-5-nitrobenzene isomer, a synthetic route must be employed that favors meta-nitration relative to the ultimate position of the methoxy group. One conceptual approach involves the use of transient directing groups, which are temporarily installed to block more reactive sites or to electronically influence the regiochemical outcome of a reaction, and are then removed snnu.edu.cn. By transiently occupying the para position, a directing group can force the nitration to occur at an alternative site before being removed to yield the desired isomer . The formation of the transient directing group should be reversible and not interfere with the primary transformation snnu.edu.cn.

Once 2-Methoxy-5-nitrobenzene is obtained, the next step is the introduction of two bromine atoms at the C1 and C3 positions. This is an electrophilic bromination reaction. However, the presence of the electron-withdrawing nitro group deactivates the aromatic ring, making it less susceptible to electrophilic attack than anisole itself .

To overcome this deactivation, more aggressive brominating conditions are required. This typically involves using an excess of molecular bromine (Br₂) and a Lewis acid catalyst, such as ferric bromide (FeBr₃), to increase the electrophilicity of the bromine . Elevated temperatures are also necessary to drive the reaction to completion. The optimization of these conditions is crucial for achieving a good yield, which is reported to be around 55% under optimized parameters .

Table 2: Optimized Conditions for the Bromination of 2-Methoxy-5-nitrobenzene

Parameter Condition
Substrate 2-Methoxy-5-nitrobenzene
Reagents Bromine (Br₂) (2.5 equivalents), Ferric Bromide (FeBr₃) (0.2 equivalents)
Solvent Chloroform (B151607)
Temperature 50°C

| Approximate Yield | ~55% |

Exploration of One-Pot Bromonitration Strategies and Associated Challenges

A one-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, is often desirable for improving efficiency and reducing waste. However, a one-pot bromonitration of anisole to directly produce this compound presents significant challenges. The primary difficulty lies in controlling the regioselectivity of two different electrophilic substitution reactions with conflicting directing effects.

The methoxy group directs ortho- and para-, while the nitro group directs meta-. Introducing all substituents in a single step would require precise control over the reaction sequence and reactivity, which is difficult to achieve. Simultaneous introduction of bromine and nitro groups would likely lead to a mixture of isomers, including undesired poly-brominated or differently nitrated species . The deactivating effect of the nitro group, once introduced, would complicate any subsequent bromination steps within the same pot, necessitating a change in reaction conditions that may not be compatible with the initial nitrating agents .

Refinements in Reaction Conditions and Catalysis for Enhanced Yield and Selectivity

Improving the yield and selectivity of the synthesis of this compound hinges on the careful refinement of reaction parameters. In the sequential bromination-then-nitration pathway, achieving a high yield of the 1,3-dibromoanisole intermediate is critical. This requires careful control of bromine stoichiometry (typically 2 equivalents) and low temperatures (0–5°C) to minimize over-bromination .

For the bromination of 2-methoxy-5-nitrobenzene, modulating the activity of the Lewis acid catalyst is a key area for optimization. Adjusting the concentration of FeBr₃ can help favor the desired dibromination over mono-substitution . Further experimental optimization could involve varying the stoichiometry of the bromine and adjusting reaction times to maximize the conversion of the starting material while minimizing the formation of byproducts such as tri-brominated derivatives .

Purity Assessment and Advanced Separation Techniques in Compound Synthesis

Ensuring the purity of the final this compound product is essential. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Techniques : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for verifying the purity of the final compound and identifying any impurities . For brominated nitroaromatics, reverse-phase HPLC with a UV detector is often effective .

Crystallization : Recrystallization is a fundamental technique for purifying solid organic compounds. The crude product can be recrystallized from appropriate solvents, such as ethanol or mixtures of dichloromethane and hexane, to remove polar byproducts and other impurities .

Spectroscopic Validation : To confirm the identity and structure of the synthesized compound, various spectroscopic methods are used. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) provides detailed information about the molecular structure, while Infrared (IR) spectroscopy can confirm the presence of key functional groups (e.g., nitro, methoxy, C-Br bonds) . The obtained spectra are typically compared against reference standards or databases for verification . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and identify potential halogenated impurities .

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
1,3-Dibromoanisole
2-Methoxy-5-nitrobenzene
Anisole

Chromatographic Methodologies for Product Isolation and Analysis

The isolation and analysis of this compound, a compound with moderate polarity, is effectively achieved through column chromatography. The selection of the stationary and mobile phases is critical for a successful separation from reaction byproducts and unreacted starting materials.

Stationary Phase: Silica gel is a commonly employed stationary phase for the purification of moderately polar compounds like this compound. Its hydroxyl groups provide a polar surface that interacts with the functional groups of the compound, allowing for separation based on polarity. For more challenging separations, alumina can also be utilized as the stationary phase.

Mobile Phase (Eluent): The choice of eluent is determined by the polarity of the target compound and the impurities present in the crude mixture. A systematic approach to selecting an appropriate solvent system often begins with thin-layer chromatography (TLC) to gauge the separation. For compounds in the polarity range of this compound, a mixture of a non-polar solvent and a slightly more polar solvent is typically effective.

A common strategy involves starting with a low-polarity eluent and gradually increasing the polarity to elute the desired compound. For instance, a gradient of ethyl acetate in hexane is a versatile choice. The separation of a structurally similar compound, 1,4-dibromo-2-methylnaphthalene, has been successfully achieved using 100% hexane, indicating that for certain brominated aromatics, a non-polar mobile phase can be sufficient. However, the presence of the nitro and methoxy groups in this compound increases its polarity, likely necessitating the inclusion of a more polar co-solvent like ethyl acetate or dichloromethane.

For analytical purposes, High-Performance Liquid Chromatography (HPLC) offers a more precise method. A reverse-phase HPLC method has been described for the analysis of the related compound, 2,6-Dibromo-3-methyl-4-nitroanisole. This technique utilizes a non-polar stationary phase (like C18) and a polar mobile phase. A typical mobile phase for such a separation would consist of a mixture of acetonitrile and water, often with a small amount of acid, such as formic or phosphoric acid, to improve peak shape.

Interactive Data Table: Chromatographic Conditions for Related Brominated Aromatic Compounds

CompoundStationary PhaseMobile PhaseMethod
1,4-dibromo-2-methylnaphthaleneSilica Gel100% HexaneColumn Chromatography
2,6-Dibromo-3-methyl-4-nitroanisoleNewcrom R1 (Reverse Phase)Acetonitrile, Water, Phosphoric AcidHPLC

Crystallization Techniques for Purification

Crystallization is a powerful technique for the final purification of this compound, particularly for removing small amounts of impurities and obtaining a product of high purity. The success of this method hinges on the selection of an appropriate solvent or solvent system.

The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This differential solubility allows for the dissolution of the compound in a minimal amount of hot solvent, followed by the formation of crystals upon cooling, while impurities remain dissolved in the mother liquor.

For brominated aromatic compounds, a range of solvents can be considered. Common choices include alcohols (such as ethanol and methanol), esters (like ethyl acetate), and chlorinated solvents (such as dichloromethane and chloroform). Toluene has also been noted as a potential recrystallization solvent for brominated aromatics.

A systematic approach to solvent selection involves testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. If a single solvent does not provide the desired solubility profile, a two-solvent system can be employed. In this method, the compound is dissolved in a "good" solvent (in which it is highly soluble) at an elevated temperature, and a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes turbid. The solution is then gently heated until it becomes clear again and allowed to cool slowly to induce crystallization.

For a closely related compound, 2,6-dibromo-4-nitroaniline, a simple purification method involving filtration and washing with water has been reported. While this may be effective for removing water-soluble impurities, it is generally insufficient for achieving high purity of organic compounds. Recrystallization from an organic solvent would be a more robust method for obtaining pure this compound.

Interactive Data Table: Potential Solvents for Crystallization of this compound

Solvent ClassSpecific ExamplesRationale for Use
AlcoholsEthanol, MethanolGood for moderately polar compounds.
EstersEthyl AcetateVersatile solvent with moderate polarity.
Chlorinated SolventsDichloromethane, ChloroformCan dissolve a wide range of organic compounds.
Aromatic HydrocarbonsTolueneEffective for some brominated aromatic compounds.

Reactivity Profiles and Mechanistic Investigations of 1,3 Dibromo 2 Methoxy 5 Nitrobenzene

Analysis of Reactivity Patterns Influenced by Substituent Electronic Effects

The bromine atoms at the C1 and C3 positions are deactivating groups due to their electron-withdrawing inductive effect (-I), but they also possess a weaker electron-donating resonance effect (+R). This combination of effects leads to a net deactivation of the ring towards electrophilic substitution. The interplay of these groups results in a complex reactivity map on the benzene (B151609) ring, with the methoxy (B1213986) group's activating influence being strongly counteracted by the deactivating effects of the two bromine atoms and the powerful nitro group.

Table 1: Electronic Effects of Substituents on the Benzene Ring
SubstituentPositionInductive EffectResonance EffectOverall Effect on Electrophilic SubstitutionDirecting Effect
-OCH₃2-I (Weak)+R (Strong)ActivatingOrtho, Para
-Br1, 3-I (Strong)+R (Weak)DeactivatingOrtho, Para
-NO₂5-I (Strong)-R (Strong)Strongly DeactivatingMeta

Electrophilic Aromatic Substitution Pathways on the Dibromonitrobenzene Core

The benzene ring of 1,3-dibromo-2-methoxy-5-nitrobenzene is significantly deactivated towards electrophilic aromatic substitution due to the presence of three strong electron-withdrawing groups (two bromines and one nitro group). The deactivating effect of the nitro group is particularly potent. msu.edu

Mechanistic Aspects of Electrophilic Substitution

Electrophilic aromatic substitution reactions proceed via a two-step mechanism. msu.edumsu.edu The initial step involves the attack of an electrophile (E+) on the π-electron system of the benzene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com In the second step, a proton is eliminated from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

For this compound, the formation of the arenium ion is energetically unfavorable due to the destabilizing influence of the electron-withdrawing substituents, which would intensify the positive charge of the carbocation. The rate-determining step is the initial attack by the electrophile. msu.edu The stability of the intermediate carbocation is paramount, and the electron-withdrawing groups make this intermediate significantly less stable, thus slowing down the reaction rate considerably. msu.edu

Considerations for Further Electrophilic Functionalization

Attempting further electrophilic functionalization on the this compound core presents significant challenges. The combined deactivating effects of the substituents necessitate aggressive reaction conditions, such as the use of strong Lewis acid catalysts and elevated temperatures.

The directing effects of the existing substituents must also be considered. The methoxy group directs incoming electrophiles to the ortho (C1, C3) and para (C5) positions. However, these positions are already occupied. The remaining open positions are C4 and C6. The strong meta-directing nitro group would direct an incoming electrophile to the positions meta to it, which are C1 and C3 (already substituted). The ortho, para-directing bromine atoms would also direct to occupied positions. The most likely, albeit difficult, position for a further substitution would be the C4 or C6 position, directed by the methoxy group. However, steric hindrance from the adjacent bromine atoms would further impede substitution at these sites.

Nucleophilic Aromatic Substitution Mechanisms Involving Bromine Centers

The electron-deficient nature of the aromatic ring in this compound makes it a candidate for nucleophilic aromatic substitution (SNAr), where one or both bromine atoms could act as leaving groups. SNAr reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov

The generally accepted mechanism for SNAr is a two-step addition-elimination process. libretexts.org In the first step, a nucleophile attacks the carbon atom bearing the leaving group (a bromine atom in this case), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org This intermediate is negatively charged, and its stability is enhanced by electron-withdrawing groups that can delocalize the negative charge. In the second, typically fast, step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

In this compound, the nitro group is meta to both bromine atoms. This positioning is less effective at stabilizing the negative charge of the Meisenheimer intermediate compared to an ortho or para arrangement. libretexts.org Consequently, while SNAr reactions are possible, they are likely to be less facile than in isomers where the nitro group is ortho or para to a bromine atom.

Reduction Transformations of the Nitro Group to Amino Functionality

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis and is a common reaction for nitroaromatic compounds. wikipedia.org This conversion significantly alters the electronic properties of the molecule, as the strongly electron-withdrawing nitro group is replaced by the electron-donating amino group.

A variety of reducing agents can accomplish this transformation, including metals in acidic media (e.g., Fe, Sn, or SnCl₂ in HCl) and catalytic hydrogenation. wikipedia.org

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a widely used and often high-yielding method for the reduction of aromatic nitro groups. wikipedia.org The reaction involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Commonly employed catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate under a pressurized atmosphere of hydrogen. The process involves the stepwise reduction of the nitro group (-NO₂) to a nitroso (-NO) group, then to a hydroxylamino (-NHOH) group, and finally to the amino (-NH₂) group. The intermediate species are usually not isolated as they are rapidly converted to the final amine product under the reaction conditions.

Table 2: Reagents for Nitro Group Reduction
MethodReagents and ConditionsProduct
Catalytic HydrogenationH₂, Pd/C, Ethanol3,5-Dibromo-4-methoxyaniline
Metal/Acid ReductionFe, HCl3,5-Dibromo-4-methoxyaniline
Metal Salt ReductionSnCl₂, HCl3,5-Dibromo-4-methoxyaniline

Table of Compounds Mentioned

Table 3: List of Chemical Compounds
Compound NameMolecular Formula
This compoundC₇H₅Br₂NO₃
3,5-Dibromo-4-methoxyanilineC₇H₇Br₂NO
Palladium on carbonPd/C
Platinum(IV) oxidePtO₂
Raney nickelNi-Al
Tin(II) chlorideSnCl₂

Redox Reagent-Mediated Reduction Strategies

The reduction of the nitro group in this compound to the corresponding aniline (B41778) is a pivotal transformation, opening avenues for further functionalization and the synthesis of a variety of derivatives. This conversion can be achieved through various redox reagent-mediated strategies, including catalytic hydrogenation and chemical reduction using metals in acidic media.

One of the most common and efficient methods for the reduction of nitroarenes is catalytic hydrogenation. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. The reaction proceeds via the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to an amino group. The general scheme for this transformation is depicted below:

Catalytic Hydrogenation Scheme

While specific studies detailing the catalytic hydrogenation of this compound are not extensively reported in publicly available literature, the hydrogenation of structurally similar nitroaromatic compounds is well-documented. For instance, the liquid-phase hydrogenation of dimethyl-nitrobenzene on 5% Pd/C catalysts has been studied in a temperature range of 343–403 K and a pressure range of 4–10 bar H₂, using ethanol as the solvent, yielding the corresponding dimethyl-aniline. isroset.org Such conditions are often adaptable to other nitroarenes, suggesting that 1,3-dibromo-2-methoxy-5-aminobenzene could be synthesized under similar catalytic systems.

Chemical reduction offers an alternative to catalytic hydrogenation and employs metals in acidic or neutral media. A widely used reagent for this purpose is tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl). This method is particularly useful for the reduction of nitroarenes that may contain functional groups sensitive to catalytic hydrogenation. The reaction of 4-benzyloxy-3-chloronitrobenzene with SnCl₂ in acidic aqueous ethanol proceeds smoothly to afford 4-benzyloxy-3-chloroaniline in high yield, demonstrating the efficacy of this reagent for the reduction of complex nitroaromatics without cleavage of other sensitive groups like benzyl ethers or aryl chlorides. semanticscholar.org

Another classical method involves the use of iron metal in the presence of an acid, such as acetic acid or hydrochloric acid. This method is often favored in industrial settings due to the low cost and environmental friendliness of iron. The reduction of 4-benzyloxy-3-chloronitrobenzene has also been successfully carried out using iron powder in acetic acid. semanticscholar.org

The following table summarizes various redox reagents and their typical reaction conditions for the reduction of nitroarenes, which can be considered as starting points for the reduction of this compound.

Redox ReagentTypical Reaction ConditionsProductReported YieldReference Compound
Pd/C, H₂Ethanol, 343–403 K, 4–10 barCorresponding AnilineNot specifiedDimethyl-nitrobenzene isroset.org
SnCl₂·2H₂O, HClEthanol, reflux4-benzyloxy-3-chloroanilineExcellent4-benzyloxy-3-chloronitrobenzene semanticscholar.org
Fe, Acetic AcidNot specified4-benzyloxy-3-chloroanilineNot specified4-benzyloxy-3-chloronitrobenzene semanticscholar.org

Oxidative Transformations of the Methoxy Group

The methoxy group of this compound, also known as 2,6-dibromo-4-nitroanisole, is generally stable to many reaction conditions. However, under specific oxidative protocols, it can undergo transformations such as O-demethylation to the corresponding phenol or, more drastically, oxidation to a carboxylic acid.

O-demethylation, the cleavage of the methyl group from the ether, can be achieved using various reagents. While specific studies on this compound are scarce, general methods for the demethylation of aryl methyl ethers are well-established. For instance, boron tribromide (BBr₃) is a powerful reagent for cleaving ethers. Additionally, enzymatic methods have been explored for the O-demethylation of similar compounds. For example, intact cells of the bacterium Escherichia coli have been shown to convert p-nitroanisole into p-nitrophenol. nih.gov

The oxidation of the methoxy group to a carboxylic acid is a more challenging transformation that typically requires harsh reaction conditions. Strong oxidizing agents like potassium permanganate (KMnO₄) can be used to oxidize alkyl groups attached to an aromatic ring to carboxylic acids. masterorganicchemistry.com However, the direct oxidation of a methoxy group to a carboxylic acid is not a common transformation and would likely proceed through a demethylation step followed by oxidation of the resulting phenol. The high stability of the aromatic ring, further deactivated by the two bromine atoms and the nitro group, would necessitate forcing conditions that might lead to degradation of the molecule.

Halogen Exchange Reactions and Functional Group Interconversions

The bromine atoms at the 1- and 3-positions of this compound are amenable to various functional group interconversions, most notably through metal-catalyzed cross-coupling reactions. These transformations are invaluable for the synthesis of complex molecular architectures.

One important class of reactions is the copper-catalyzed Ullmann condensation, which allows for the formation of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds. The Ullmann ether synthesis, for example, involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base. This reaction could potentially be used to replace one or both bromine atoms of this compound with alkoxy or aryloxy groups. Similarly, the Goldberg reaction, a variation of the Ullmann condensation, facilitates the coupling of aryl halides with amines to form arylamines. wikipedia.org

A more modern and often more efficient alternative to the Goldberg reaction is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides and a wide variety of amines under relatively mild conditions. wikipedia.org A study on the solvent-free Buchwald-Hartwig reaction of aryl and heteroaryl halides with secondary amines mentions the cross-coupling of 1-bromo-3-methoxy-5-nitrobenzene with various amines and thiophenol, which likely refers to the dibromo-substituted compound given the context of related research. researchgate.net

Halogen exchange reactions, where one halogen is replaced by another, can also be a useful synthetic tool. The aromatic Finkelstein reaction, a copper-catalyzed conversion of aryl bromides to aryl iodides, provides a mild and general method for such transformations. researchgate.net This reaction could be employed to convert this compound into its corresponding iodo- or diiodo-derivatives, which may exhibit different reactivity in subsequent cross-coupling reactions.

The following table provides an overview of potential functional group interconversions for this compound based on established methodologies for similar aryl halides.

Reaction TypeReagents and ConditionsPotential ProductGeneral Applicability
Ullmann Ether SynthesisAlcohol/Phenol, Cu catalyst, BaseAlkoxy/Aryloxy-substituted derivativeApplicable to activated aryl halides wikipedia.org
Goldberg Reaction (Ullmann C-N Coupling)Amine, Cu catalyst, BaseAmino-substituted derivativeAlternative to Buchwald-Hartwig amination wikipedia.org
Buchwald-Hartwig AminationAmine, Pd catalyst, Ligand, BaseAmino-substituted derivativeBroad scope for amines and aryl halides wikipedia.orgorganic-chemistry.org
Aromatic Finkelstein ReactionNaI, CuI, Diamine ligandIodo-substituted derivativeMild conversion of aryl bromides to iodides researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a powerful tool for mapping the structural framework of 1,3-Dibromo-2-methoxy-5-nitrobenzene, offering insights into the chemical environments of its constituent protons and carbon atoms.

¹H NMR Spectral Interpretation and Proton Environments

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the methoxy (B1213986) and aromatic protons. A sharp singlet is observed at approximately 3.95 ppm, which is characteristic of the three equivalent protons of the methoxy group (-OCH₃). This chemical shift is influenced by the deshielding effect of the adjacent oxygen atom.

The aromatic region of the spectrum displays two signals, confirming the presence of two non-equivalent protons on the benzene (B151609) ring. A doublet is observed at approximately 7.45 ppm, and a singlet appears further downfield at around 8.20 ppm. The downfield shift of these aromatic protons is a consequence of the electron-withdrawing effects of the two bromine atoms and the nitro group, which reduce the electron density around the aromatic ring. The splitting pattern and integration of these signals are consistent with the proposed 1,3-dibromo-2-methoxy-5-nitro substitution pattern.

Interactive Data Table: ¹H NMR Spectral Data for this compound

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
3.95Singlet3H-OCH₃
7.45Doublet1HAr-H
8.20Singlet1HAr-H

¹³C NMR Spectral Analysis and Carbon Framework Elucidation

The carbon atom of the methoxy group is expected to resonate in the upfield region of the spectrum. The six aromatic carbons will exhibit distinct signals, with their chemical shifts significantly influenced by the attached substituents. The carbons bonded to the electron-withdrawing bromine and nitro groups will be deshielded and appear at lower field. Conversely, the carbon attached to the electron-donating methoxy group will be shielded and appear at a relatively higher field. The precise assignment of each aromatic carbon signal would require experimental data and could be further aided by two-dimensional NMR techniques such as HSQC and HMBC.

Multinuclear NMR Studies of Substituted Anisoles

The study of substituted anisoles using multinuclear NMR, which involves observing nuclei other than ¹H and ¹³C, can provide deeper insights into the electronic structure and bonding within these molecules. For instance, ¹⁷O NMR can be a sensitive probe of the electronic environment around the methoxy oxygen, revealing subtle changes due to the presence of various substituents on the aromatic ring. While specific multinuclear NMR data for this compound is not available, studies on related substituted anisoles have demonstrated the utility of this technique in understanding substituent effects on chemical shifts and coupling constants, thereby providing a more complete picture of the molecular structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, offering a "fingerprint" that is unique to its structure and the nature of its chemical bonds.

Characteristic Vibrational Modes for Nitro and Methoxy Groups

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the nitro (-NO₂) and methoxy (-OCH₃) functional groups. A strong absorption band is observed around 1530 cm⁻¹, which is assigned to the asymmetric stretching vibration of the nitro group. This is a well-established characteristic frequency for nitroaromatic compounds. Another significant band appears at approximately 1250 cm⁻¹, corresponding to the C-O stretching vibration of the methoxy group.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Assignment
~1530NO₂ asymmetric stretch
~1250C-O (methoxy) stretch

Correlation of Experimental and Theoretically Predicted Frequencies

To gain a more profound understanding of the vibrational modes and to make unambiguous assignments, a correlation between experimentally observed frequencies and those predicted by theoretical calculations is often employed. Density Functional Theory (DFT) calculations are a powerful tool for predicting the vibrational frequencies of molecules.

While a specific DFT study for this compound has not been found in the searched literature, numerous studies on related nitrobenzene (B124822) and substituted benzene derivatives have demonstrated the excellent agreement that can be achieved between experimental and scaled theoretical frequencies. researchgate.net Such a computational analysis for this compound would involve optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. The calculated frequencies are typically scaled to account for anharmonicity and the approximations inherent in the theoretical methods. This correlative approach allows for a confident assignment of all fundamental vibrational modes and provides a deeper insight into the molecule's force field and the nature of its chemical bonds.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that provides crucial information about the molecular weight and structural features of a compound. For this compound, this technique is instrumental in confirming its elemental composition and elucidating its fragmentation pathways under ionization.

The molecular formula of this compound is C₇H₅Br₂NO₃. The presence of two bromine atoms is a key isotopic signature in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for bromine-containing ions, where the molecular ion peak (M⁺) is accompanied by an (M+2)⁺ peak of nearly equal intensity and an (M+4)⁺ peak of smaller intensity, confirming the presence of two bromine atoms.

Predicted Fragmentation Data for this compound:

Fragment IonProposed Structurem/z (relative to ⁷⁹Br)
[M]⁺C₇H₅Br₂NO₃⁺311
[M-CH₃]⁺C₆H₂Br₂NO₃⁺296
[M-OCH₃]⁺C₆H₂Br₂NO₂⁺280
[M-NO₂]⁺C₇H₅Br₂O⁺266
[M-Br]⁺C₇H₅BrNO₃⁺232
[M-Br-NO₂]⁺C₇H₅BrO⁺186

This is a predictive table based on common fragmentation patterns of aromatic nitro compounds and halogenated aromatics.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to be influenced by the benzene ring and its substituents: the two bromine atoms, the methoxy group (-OCH₃), and the nitro group (-NO₂). The nitro group, in particular, is a strong chromophore and will significantly affect the electronic transitions. The methoxy group, being an auxochrome, will likely cause a bathochromic (red) shift in the absorption maxima.

Experimental data for the closely related compound 2-methoxy-5-nitroaniline (B165355) shows a λmax at 380 nm, which is attributed to charge transfer interactions. Aromatic nitro compounds, in general, absorb light at wavelengths greater than 290 nm. researchgate.net Based on these comparisons, the electronic transitions for this compound are predicted to occur in the UV-A to the visible region.

Predicted UV-Vis Absorption Data for this compound:

Electronic TransitionPredicted λmax (nm)Chromophore
π → π~250-280Benzene Ring
n → π~320-360Nitro Group
Intramolecular Charge Transfer~350-400Methoxy and Nitro groups on Benzene

This is a predictive table based on the UV-Vis characteristics of similar substituted nitrobenzenes.

Advanced Spectroscopic Data Validation and Impurity Profiling

The validation of spectroscopic data is a critical step to ensure the accuracy and reliability of the structural characterization. This involves a systematic evaluation of the analytical method to confirm that it is suitable for its intended purpose. For this compound, this would involve verifying the precision, accuracy, linearity, and specificity of the spectroscopic methods used. nih.govugent.beoup.comej-eng.org

Impurity profiling is the identification and quantification of all potential impurities in a substance. ijprajournal.com In the synthesis of this compound, impurities can arise from starting materials, by-products of the reaction (e.g., isomers or incompletely brominated/nitrated products), and degradation products.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for impurity profiling. nih.govchromatographyonline.comresearchgate.net This method allows for the separation of the main compound from its impurities, followed by their identification based on their mass-to-charge ratio and fragmentation patterns.

Common Potential Impurities in this compound Synthesis:

Impurity NamePotential Origin
1-Bromo-2-methoxy-5-nitrobenzeneIncomplete bromination
1,3-Dibromo-2-methoxybenzeneIncomplete nitration
Isomers of this compoundNon-regioselective synthesis
Starting materialsUnreacted precursors

The validation of the analytical methods used for impurity profiling is crucial for quality control in the production of this compound, ensuring its purity and the absence of potentially harmful by-products.

Computational Chemistry and Theoretical Investigations of 1,3 Dibromo 2 Methoxy 5 Nitrobenzene

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT calculations serve as a cornerstone for modern computational chemistry, providing deep insights into the electronic structure and properties of molecules. For a molecule like 1,3-Dibromo-2-methoxy-5-nitrobenzene, a DFT study would be the standard approach to predict its characteristics from first principles.

Geometry Optimization and Structural Parameters

A foundational step in any computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process would yield precise, theoretical values for bond lengths, bond angles, and dihedral angles. For this compound, this would involve determining the spatial arrangement of the benzene (B151609) ring, the two bromine atoms, the methoxy (B1213986) group, and the nitro group. However, no specific studies containing a data table of these optimized structural parameters have been published.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between these two orbitals (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A theoretical investigation would calculate these energy levels for this compound, but at present, no such analysis is available in the literature.

Theoretical Vibrational Frequency Prediction and Spectroscopic Correlations

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By calculating these frequencies for this compound, researchers could provide a theoretical basis for interpreting its experimental spectroscopic data. This involves identifying the vibrational modes associated with the stretching and bending of specific bonds, such as C-Br, C-N, N-O, and C-O. To date, a theoretical vibrational analysis for this compound has not been reported.

Quantum Chemical Descriptors and Reactivity Prediction

Beyond the HOMO-LUMO gap, a range of other quantum chemical descriptors can be calculated to provide a more detailed picture of a molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors would quantify the expected chemical behavior of this compound, but the necessary computational studies to determine these values have not been conducted.

Non-Linear Optical (NLO) Properties and Related Studies

Molecules with specific electronic properties can exhibit non-linear optical (NLO) behavior, which is of interest for applications in materials science and telecommunications. Computational studies can predict NLO properties, such as the first hyperpolarizability, to screen for promising candidate molecules. The NLO properties of this compound remain uninvestigated.

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. It can reveal information about charge transfer between atoms, hyperconjugative interactions, and the nature of chemical bonds. An NBO analysis of this compound would offer insights into the electronic effects of its various substituent groups. However, no such study has been published.

Molecular Electrostatic Potential (MEP) Surface Mapping

Theoretical investigations using Molecular Electrostatic Potential (MEP) surface mapping provide crucial insights into the electronic distribution of this compound, highlighting the regions that are susceptible to electrophilic and nucleophilic attack. The MEP map is a color-coded representation of the electrostatic potential on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) areas.

In this compound, the functional groups significantly influence the electronic landscape. The nitro group (-NO₂) is a powerful electron-withdrawing group, creating a region of significant negative electrostatic potential, typically colored red or yellow on an MEP map. This area, localized around the oxygen atoms of the nitro group, represents the most likely site for electrophilic attacks.

The MEP surface analysis, therefore, characterizes the molecule's reactive behavior, indicating that nucleophiles would likely interact with the areas near the bromine atoms (halogen bonding) or the carbon backbone, while electrophiles would be attracted to the oxygen atoms of the nitro group.

Table 1: Predicted Electrostatic Potential Regions of this compound

Molecular Region Substituent Group Predicted Electrostatic Potential Potential Interaction
Oxygen Atoms Nitro (-NO₂) Highly Negative (Electron-rich) Electrophilic Attack
Bromine Atoms (outer region) Bromo (-Br) Positive (Sigma-hole) Nucleophilic Attack / Halogen Bonding

Analysis of Intermolecular Interactions and Non-Covalent Forces

The study of intermolecular interactions is critical for understanding the solid-state properties and crystal packing of this compound. Computational analyses of structurally similar compounds, such as 1,3-dibromo-5-nitrobenzene, reveal the key non-covalent forces at play. bohrium.comresearchgate.net These forces govern how molecules arrange themselves in a crystalline lattice.

The most significant interactions identified in related structures include:

Halogen Bonding: A prominent interaction involves a self-complementary close contact between an oxygen atom of the nitro group and a bromine atom of an adjacent molecule (nitro-O···Br). bohrium.comresearchgate.net This is a type of halogen bond, driven by the interaction between the electron-rich region on the nitro-oxygen and the positive sigma-hole on the bromine atom. researchgate.net

π-π Stacking: The aromatic rings of adjacent molecules can engage in π-stacked interactions. bohrium.comresearchgate.net This is a major energetically attractive force that contributes significantly to the cohesive attraction and stability of the crystal structure. bohrium.comresearchgate.net

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C—H···O interactions can occur. For instance, a bifurcated interaction between an aromatic C-H group and the oxygen atoms of the nitro group (C—H···O(nitro)) has been observed in similar structures and represents a notable cohesive force. bohrium.comresearchgate.net

These non-covalent interactions are the driving forces in the self-assembly of the molecules into a stable, three-dimensional structure. wikipedia.org The interplay between halogen bonding, π-stacking, and weak hydrogen bonds dictates the crystal packing and ultimately influences the material's physical properties. bohrium.comresearchgate.net

Table 2: Summary of Key Intermolecular Interactions

Interaction Type Participating Groups Description Significance
Halogen Bond Nitro Group (Oxygen) and Bromine Atom An attractive force between the electron-rich oxygen and the positive sigma-hole on the bromine. bohrium.comresearchgate.net A significant, structure-directing force in crystal packing.
π-π Stacking Aromatic Benzene Rings Attraction between the electron clouds of adjacent aromatic rings. bohrium.comresearchgate.net A major contributor to the energetic stability of the molecular assembly. bohrium.com

Derivatization Strategies and Advanced Synthetic Applications

Utilization as a Precursor in the Synthesis of Complex Organic Scaffolds

The strategic placement of two bromine atoms, a methoxy (B1213986) group, and a nitro group on a benzene (B151609) ring makes 1,3-Dibromo-2-methoxy-5-nitrobenzene a valuable precursor for complex organic scaffolds. The differential reactivity of these functional groups allows for sequential and controlled modifications, enabling the synthesis of diverse and elaborate molecular structures. The bromine atoms are suitable for cross-coupling reactions, the nitro group can be readily reduced to an amine for further functionalization, and the methoxy group influences the electronic properties and reactivity of the entire ring system.

While specific drugs derived directly from this compound are not extensively documented in publicly available literature, its utility as an intermediate in pharmaceutical synthesis is clear. ontosight.ai Halogenated nitroaromatics are common starting materials for building pharmacophores, the essential molecular features responsible for a drug's biological activity. The compound's structure allows for the introduction of various functionalities through reactions like Suzuki-Miyaura or Buchwald-Hartwig cross-coupling at the bromine positions, while the nitro group can be converted to an aniline (B41778), a common feature in many pharmaceutical agents. This aniline derivative can then participate in amide bond formations, sulfonamide synthesis, or serve as a precursor for heterocyclic ring systems.

In agrochemical research, halogenated and nitrated aromatic compounds are fundamental building blocks for creating new herbicides, pesticides, and fungicides. The this compound scaffold can be elaborated into more complex structures with potential biological activity in an agricultural context. The combination of halogens, which can enhance lipophilicity and binding affinity, with a reducible nitro group provides a pathway to a wide array of derivatives for screening and development in the agrochemical sector.

The chromophoric properties of nitroaromatic compounds and their aniline derivatives make them key intermediates in the synthesis of dyes and pigments. scialert.net The amino group derived from the reduction of this compound can be diazotized and coupled with various aromatic compounds to produce a range of monoazo dyes. scialert.net Furthermore, related brominated nitroaromatics serve as precursors for complex, high-value pigments. For instance, the historic dye Tyrian purple (6,6′-Dibromoindigo) is synthesized from precursors like 4-bromo-2-nitrobenzaldehyde, highlighting the importance of such functional group arrangements in the creation of intricate dye molecules. nih.govnih.gov The potential for creating extended π-conjugated systems through cross-coupling reactions at the bromine sites also suggests applications in advanced materials science, such as organic electronics or functional polymers.

Strategies for Orthogonal Functionalization and Scaffold Diversification

Orthogonal functionalization refers to the selective chemical modification of one functional group in a molecule without affecting others. rsc.orgnih.gov this compound is an excellent substrate for such strategies due to the distinct reactivity of its substituents.

Nitro Group Reduction: The nitro group can be chemoselectively reduced to an amino group (aniline) using reagents like tin(II) chloride (SnCl₂) and hydrochloric acid, or through catalytic hydrogenation. rsc.org This transformation is typically performed under conditions that leave the bromine atoms and methoxy group intact, providing a key functional handle for subsequent reactions.

Nucleophilic Aromatic Substitution (SNAr): The bromine atoms on the ring are activated towards nucleophilic aromatic substitution by the powerful electron-withdrawing effect of the nitro group, particularly at the ortho and para positions. libretexts.org This allows for the displacement of bromide with various nucleophiles, such as alkoxides, thiolates, or amines, to introduce new functionalities.

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bonds are ideal sites for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the attachment of aryl, alkynyl, or amino groups, thereby diversifying the molecular scaffold.

The strategic sequence of these reactions allows for comprehensive diversification. For example, one could first reduce the nitro group, protect the resulting amine, perform a selective cross-coupling reaction at one of the bromine sites, followed by a different reaction at the second bromine site, and finally deprotect the amine for a final modification. This stepwise approach provides precise control over the final molecular structure.

Comparative Synthetic Utility with Structurally Related Halogenated Nitroaromatics

The primary structural difference between this compound and 1,3-Dibromo-5-nitrobenzene is the presence of the methoxy (-OCH₃) group at the C2 position. This single group profoundly alters the molecule's electronic properties and synthetic utility. cymitquimica.com

The methoxy group is an electron-donating group, which influences the reactivity of the aromatic ring. organicchemistrytutor.com In contrast, the nitro group is strongly electron-withdrawing. organicchemistrytutor.com The key distinction in their synthetic application arises from how these groups affect the reactivity of the bromine atoms, particularly in nucleophilic aromatic substitution (SNAr) reactions.

For an SNAr reaction to occur, the aromatic ring must be electron-deficient, a condition met by the presence of the nitro group. libretexts.org Crucially, the nitro group's activating effect is most pronounced at the ortho and para positions relative to itself.

In This compound , the bromine at C1 is ortho to the activating nitro group at C5, and the bromine at C3 is para to it. Both positions are therefore highly activated towards nucleophilic attack.

In 1,3-Dibromo-5-nitrobenzene , both bromine atoms (at C1 and C3) are meta to the nitro group at C5. Positions meta to a strong deactivating group are not significantly activated towards nucleophilic substitution and are thus far less reactive in SNAr reactions. libretexts.org

This difference in activation means that this compound is a much more versatile substrate for reactions involving the displacement of its bromine atoms. This enhanced reactivity allows for the synthesis of complex derivatives under milder conditions, making it a more valuable building block for applications requiring sequential functionalization, such as in pharmaceutical and materials science research.

Interactive Data Table: Comparison of Properties

PropertyThis compound1,3-Dibromo-5-nitrobenzene
Molecular Formula C₇H₅Br₂NO₃C₆H₃Br₂NO₂
Key Substituents 1,3-Dibromo, 2-Methoxy, 5-Nitro1,3-Dibromo, 5-Nitro
Electronic Nature of Substituents -Br (withdrawing), -OCH₃ (donating), -NO₂ (withdrawing)-Br (withdrawing), -NO₂ (withdrawing)
Reactivity of Bromine in SNAr High (Activated: ortho and para to -NO₂)Low (Not activated: meta to -NO₂)
Primary Synthetic Advantage Versatile scaffold for sequential, orthogonal functionalization via SNAr and cross-coupling.Used when lower reactivity at halogen sites is required.

Comparisons with Analogues Possessing Additional Alkyl or Alkoxy Substituents

The reactivity and utility of this compound are significantly influenced by its unique substitution pattern. The interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro group (-NO₂) governs its chemical behavior. To understand these effects more deeply, it is useful to compare the parent compound with analogues that feature additional alkyl or alkoxy substituents on the benzene ring.

The introduction of further substituents, such as a methyl (-CH₃) or another methoxy group, alters the electronic and steric landscape of the molecule, thereby affecting its reactivity in key chemical transformations like nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (EAS).

Electronic Effects:

Alkoxy Substituents: An additional alkoxy group would be a strongly activating, electron-donating group. This would significantly increase the electron density of the ring, making it more susceptible to electrophilic attack and potentially activating the bromine atoms further for nucleophilic substitution, depending on the position.

Steric Effects: The presence of additional groups, regardless of their electronic nature, introduces steric hindrance. This can influence the regioselectivity of subsequent reactions by blocking access to adjacent positions. For instance, a substituent at the C4 position would sterically hinder reactions at the C3 and C5 positions.

The table below summarizes the comparative effects of these additional substituents on the properties and reactivity of the aromatic ring.

FeatureThis compoundAnalogue with Additional Alkyl Group (e.g., 4-methyl)Analogue with Additional Alkoxy Group (e.g., 4-methoxy)
Net Electronic Effect Strongly deactivated due to -NO₂ and two -Br groups, partially activated by -OCH₃.Slightly less deactivated due to the electron-donating -CH₃ group.Less deactivated due to the strongly electron-donating second -OCH₃ group.
Reactivity in EAS Very low; harsh conditions required. msu.eduSlightly higher than the parent compound, but still low.Moderately higher than the parent compound.
Reactivity in SNAr Bromine atoms are activated for substitution by the ortho/para -NO₂ group.Similar to the parent compound, but steric hindrance may affect rates.Electron-donating effect of the second -OCH₃ group may slightly decrease the rate of SNAr.
Regioselectivity Governed by the existing pattern of substituents.Steric hindrance from the alkyl group influences the position of attack.Directing effect of the second alkoxy group competes with the first, influencing regioselectivity.

Multi-step Synthesis Approaches Incorporating this compound

This compound is a valuable building block in multi-step synthesis due to the differential reactivity of its functional groups. The strategic manipulation of the nitro group and the two bromine atoms allows for the sequential introduction of new functionalities, leading to complex molecular architectures. lumenlearning.com

Key synthetic transformations involving this compound include:

Reduction of the Nitro Group: The nitro group is a powerful meta-director and strongly deactivates the ring towards electrophilic substitution. youtube.com It can be readily reduced to an amine (-NH₂) using reagents like tin(II) chloride (SnCl₂) in HCl or catalytic hydrogenation. This transformation is fundamental as it converts the electron-withdrawing nitro group into a strongly electron-donating and ortho-, para-directing amino group, completely altering the reactivity of the aromatic ring for subsequent steps. libretexts.orgyoutube.com

Nucleophilic Aromatic Substitution (SNAr) of Bromine Atoms: The bromine atoms are susceptible to substitution by nucleophiles. The strong electron-withdrawing effect of the nitro group activates the positions ortho and para to it, making the bromine at C1 a prime site for SNAr reactions. This allows for the introduction of a wide range of substituents, including amines, alkoxides, and thiolates. iaea.org

Cross-Coupling Reactions: The bromine atoms can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. nih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex biaryl systems or the attachment of diverse side chains.

A generalized synthetic scheme illustrating the utility of this compound is presented below. The choice of reaction sequence is critical and depends on the directing effects of the substituents at each stage. lumenlearning.com For example, a reaction targeting the bromine atoms via SNAr or cross-coupling is typically performed before the reduction of the nitro group. Conversely, if a new electrophilic substitution is desired, the nitro group would be reduced first to activate the ring and direct the new substituent to the ortho/para positions relative to the resulting amine.

The following data table outlines a potential multi-step synthesis strategy.

StepReactionReagents & ConditionsIntermediate/ProductPurpose & Key Considerations
1 Nucleophilic Aromatic SubstitutionNucleophile (e.g., R-NH₂), Base, Solvent (e.g., DMF), Heat1-Amino-3-bromo-2-methoxy-5-nitrobenzene derivativeSelective replacement of one bromine atom. The bromine at C1 is more activated by the para nitro group.
2 Reduction of Nitro GroupSnCl₂/HCl or H₂/Pd-C1-Amino-3-bromo-2-methoxy-5-aminobenzene derivativeTransforms the deactivating -NO₂ into an activating -NH₂, enabling subsequent EAS or diazotization.
3 Cross-Coupling ReactionBoronic acid (R'-B(OH)₂), Pd catalyst, Base1-Amino-3-aryl-2-methoxy-5-aminobenzene derivativeForms a new C-C bond at the remaining bromine position, building molecular complexity.
4 Diazotization/Sandmeyer Reaction1. NaNO₂, HCl; 2. CuX1-Amino-3-aryl-5-halo/cyano-2-methoxybenzene derivativeConverts the second amino group (from the original nitro group) into a wide variety of other functional groups.

This strategic approach highlights how this compound serves as a scaffold upon which complex target molecules can be assembled through the controlled and sequential manipulation of its versatile functional groups.

Environmental Transformation and Degradation Pathways

Abiotic Degradation Mechanisms and Environmental Fate

Abiotic degradation encompasses the chemical transformation of a compound in the environment without the direct involvement of biological organisms. These processes, including photolysis, hydrolysis, and oxidation-reduction reactions, are significant in determining the environmental residence time and transformation products of a chemical. For 1,3-Dibromo-2-methoxy-5-nitrobenzene, its structure—a benzene (B151609) ring substituted with two bromine atoms, a methoxy (B1213986) group, and a nitro group—governs its susceptibility to these degradation pathways.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. Nitroaromatic compounds can undergo phototransformation in aqueous environments. nih.gov For instance, the photodegradation of nitrobenzene (B124822) in water, when exposed to UV light in the presence of hydrogen peroxide (an oxidizing agent), results in the formation of various intermediates, including nitrophenols. nih.gov

Table 1: Potential Photolytic Degradation Intermediates of Related Nitroaromatic Compounds

Compound Key Intermediates
Nitrobenzene Nitrophenols, Nitrohydroquinone, Nitrocatechol, Phenol
Nitrophenols Hydroquinone, Catechol, Benzoquinone

This table is based on the photodegradation of related compounds and represents potential, not confirmed, pathways for this compound.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis is dependent on factors such as pH, temperature, and the chemical structure of the compound. Aromatic halides, particularly those on an activated ring, can be susceptible to hydrolysis. However, aryl halides are generally resistant to hydrolysis under typical environmental conditions unless activated by strongly electron-withdrawing groups.

In the case of this compound, the nitro group is a strong electron-withdrawing group, which could potentially increase the susceptibility of the carbon-bromine bonds to nucleophilic attack by water. However, specific data on the hydrolytic stability of this compound is not available in the provided search results. Generally, the hydrolysis of aryl halides is a slow process in the environment.

Oxidative and reductive processes are key drivers of the transformation of organic compounds in soil and water. These reactions are often mediated by minerals and other chemical constituents of the environmental matrix. navy.mil

Oxidative Degradation: The methoxy group (-OCH₃) attached to the benzene ring could be susceptible to oxidation, potentially leading to its conversion to a carboxyl group. However, the electron-withdrawing nature of the nitro and bromo substituents makes the aromatic ring itself less susceptible to oxidative attack. nih.gov

Reductive Degradation: Reductive processes are considered a major pathway for the degradation of nitroaromatic and halogenated compounds in anaerobic environments like saturated soils and sediments. epa.govmdpi.com

Reduction of the Nitro Group: The nitro group is readily reduced under anaerobic conditions to an amino group (-NH₂). nih.gov This transformation is a critical first step in the biodegradation of many nitroaromatic compounds and can also occur abiotically. nih.gov The reduction proceeds through nitroso and hydroxylamino intermediates.

Reductive Dehalogenation: This process involves the removal of halogen atoms (in this case, bromine) and their replacement with hydrogen atoms. Reductive dehalogenation is a recognized degradation pathway for halogenated aromatic compounds in anaerobic environments. epa.gov The susceptibility of an aromatic compound to reductive dehalogenation increases with the number of halogen substituents.

The combination of a nitro group and bromine atoms on the same aromatic ring suggests that reductive pathways are likely to be significant in the environmental degradation of this compound, particularly in anoxic or anaerobic settings.

Table 2: Potential Abiotic Reductive Degradation Products

Process Initial Reactant Potential Product(s)
Nitro Reduction This compound 5-Amino-1,3-dibromo-2-methoxybenzene
Reductive Dehalogenation This compound 1-Bromo-2-methoxy-5-nitrobenzene, 3-Bromo-2-methoxy-5-nitrobenzene, 2-Methoxy-5-nitrobenzene

This table outlines potential transformation products based on known reactions of related compounds.

Environmental Persistence of Halogenated Nitroaromatic Compounds

Halogenated nitroaromatic compounds are a class of chemicals that often exhibit significant environmental persistence. researchgate.net This persistence is due to a combination of factors inherent to their chemical structure:

Stability of the Aromatic Ring: The benzene ring is an inherently stable structure.

Electron-Withdrawing Groups: The presence of nitro and halogen groups makes the aromatic ring electron-deficient and thus resistant to electrophilic attack, a common initial step in aerobic degradation pathways. nih.gov This electronic character also contributes to their resistance to oxidative degradation. nih.govmdpi.com

Toxicity to Microorganisms: Many nitroaromatic compounds are toxic to the microorganisms that would otherwise be capable of degrading them. nih.gov

Recent investigations by the European Chemicals Agency (ECHA) have highlighted the environmental risks associated with aromatic brominated flame retardants (ABFRs), a class of compounds related to this compound. These studies have found that many ABFRs are persistent, bioaccumulative, and toxic (PBT). useforesight.iofapu.desunstreamglobal.com The release of such compounds into the environment can occur at various stages of their lifecycle, from manufacturing to disposal. useforesight.iofapu.de

The persistence of halogenated nitroaromatic compounds means they can remain in the environment for long periods, potentially leading to long-term exposure for ecosystems and humans. Their fate is often tied to slow degradation processes in anaerobic sediments or photolytic degradation in sunlit surface waters.

Q & A

Q. What are the recommended synthetic routes for 1,3-Dibromo-2-methoxy-5-nitrobenzene?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzene derivative. A plausible pathway includes:

Nitration : Introduce the nitro group at the 5-position of 2-methoxybenzene derivatives under controlled nitrating conditions (e.g., HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration).

Bromination : Achieve regioselective 1,3-dibromination using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) or under electrophilic substitution conditions.

  • Key Consideration: Monitor reaction temperature (25–40°C) to prevent debromination or side reactions.
  • Reference analogous bromination strategies for nitrobenzene derivatives in (e.g., 4-Chloro-7-nitrobenzofurazan synthesis) .

Q. How can researchers ensure purity during synthesis?

Methodological Answer:

  • Chromatographic Techniques : Use HPLC or GC-MS to verify purity. For brominated nitroaromatics, reverse-phase HPLC with UV detection (λ = 254 nm) is effective.
  • Crystallization : Recrystallize from ethanol or dichloromethane/hexane mixtures to remove polar byproducts.
  • Spectroscopic Validation : Cross-check NMR (¹H/¹³C) and IR spectra against NIST Chemistry WebBook standards () .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving Br₂ or nitrating agents.
  • Decomposition Risks : Avoid exposure to heat (>100°C) to prevent release of toxic bromine or NOₓ gases. Store in cool, dark conditions () .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data between synthesis batches?

Methodological Answer:

  • Data Triangulation : Compare NMR/IR results with computational predictions (e.g., DFT calculations for expected chemical shifts).
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., mono-brominated intermediates or nitration side products).
  • Reference Standards : Cross-validate with crystallographic data from repositories like the Cambridge Crystallographic Data Centre (CCDC) () .

Q. What strategies optimize regioselective bromination in the presence of methoxy and nitro groups?

Methodological Answer:

  • Directing Group Effects : Leverage the meta-directing nitro group and ortho/para-directing methoxy group.
    • Example: Nitro at position 5 directs bromine to positions 1 and 3, while the methoxy at position 2 stabilizes intermediates.
  • Lewis Acid Modulation : Adjust FeBr₃ concentration to favor dibromination over mono-substitution.
    • Experimental optimization: Vary Br₂ stoichiometry (1.5–2.5 equivalents) and reaction time (2–6 hours) () .

Q. How to analyze byproducts and assess their impact on downstream applications?

Methodological Answer:

  • Byproduct Identification :
    • Use high-resolution mass spectrometry (HRMS) to detect halogenated impurities (e.g., tri-brominated derivatives).
    • Employ X-ray crystallography (if crystalline) to resolve structural ambiguities () .
  • Functional Impact : Test byproduct reactivity in coupling reactions (e.g., Suzuki-Miyaura) to evaluate interference with target transformations.

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

Methodological Answer:

  • Source Evaluation : Prioritize data from authoritative databases (e.g., NIST, ChemSpider) over unvalidated commercial catalogs.
  • Experimental Replication : Reproduce synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to minimize variability.
  • Meta-Analysis : Review peer-reviewed studies on structurally similar compounds (e.g., 2-Amino-5-bromo-2'-fluorobenzophenone in ) .

Methodological Resources

  • Synthetic Protocols : Reference stepwise procedures for nitrobenzene derivatives () .
  • Analytical Standards : Use Sigma-Aldrish or NIST-validated methods for purity assessment () .
  • Safety Guidelines : Follow Chemtronica AB and TCI America protocols for brominated compounds () .

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